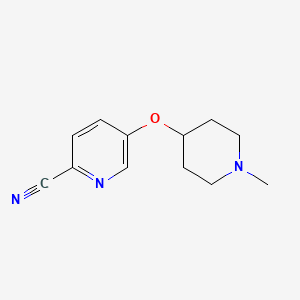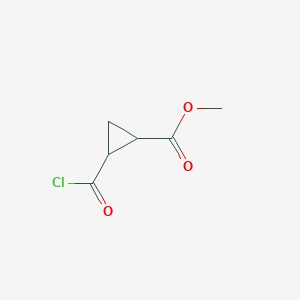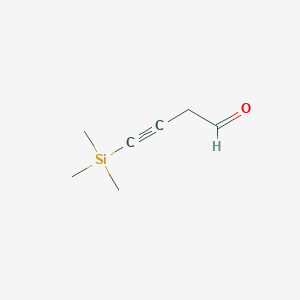
4-(Trimethylsilyl)but-3-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trimethylsilyl)but-3-ynal is an organic compound with the molecular formula C7H12OSi. It is a versatile intermediate used in organic synthesis, particularly in the preparation of 1,3-dienes and macroexpansion of cyclic ketones . The compound is characterized by the presence of a trimethylsilyl group attached to a butynal structure, which imparts unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Trimethylsilyl)but-3-ynal can be synthesized through various methods. One common approach involves the reaction of trimethylsilylacetylene with formaldehyde under basic conditions to yield the desired product . Another method includes the use of ynals and thiols catalyzed by bulky N-heterocyclic carbene (NHC) to form sulfenyl-substituted aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trimethylsilyl)but-3-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions yield alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Trimethylsilyl)but-3-ynal has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Trimethylsilyl)but-3-ynal involves its reactivity as a synthetic equivalent for the butadienyl carbonium ion. This allows it to participate in various organic reactions, such as the formation of 1,3-dienes and macroexpansion of cyclic ketones . The trimethylsilyl group stabilizes the intermediate species, facilitating the desired transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethylsilyl)propynal: Similar structure but with different reactivity and applications.
4-Trimethylsilyl-3-butyn-1-ol: Another related compound used in organic synthesis.
Uniqueness
4-(Trimethylsilyl)but-3-ynal is unique due to its ability to act as a synthetic equivalent for the butadienyl carbonium ion, making it highly valuable in the preparation of 1,3-dienes and macrocyclic compounds . Its stability and reactivity are enhanced by the presence of the trimethylsilyl group, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
68754-12-1 |
|---|---|
Molekularformel |
C7H12OSi |
Molekulargewicht |
140.25 g/mol |
IUPAC-Name |
4-trimethylsilylbut-3-ynal |
InChI |
InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8/h6H,4H2,1-3H3 |
InChI-Schlüssel |
RZTYOGSWPVNYPL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)
![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)
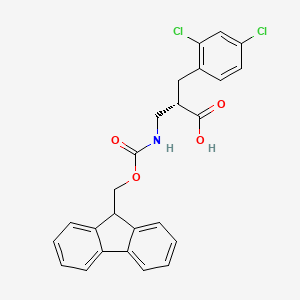
![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)
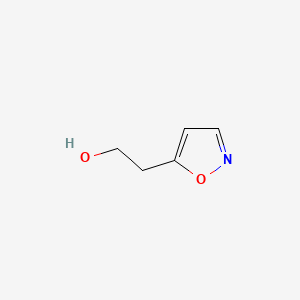
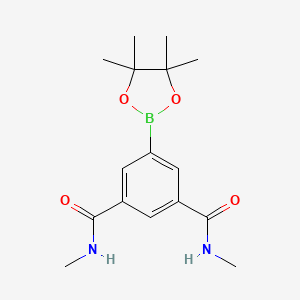
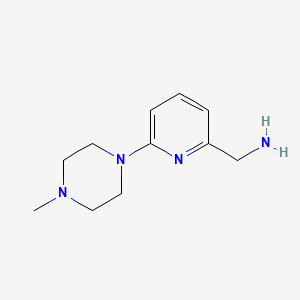
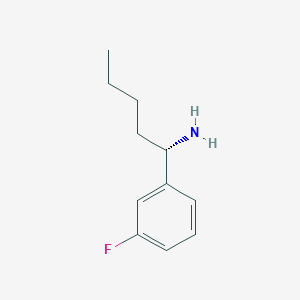
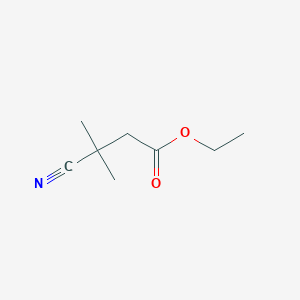
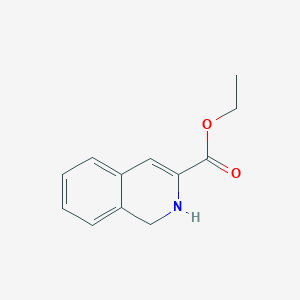
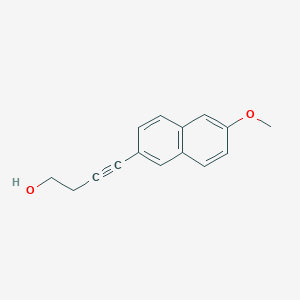
![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)
